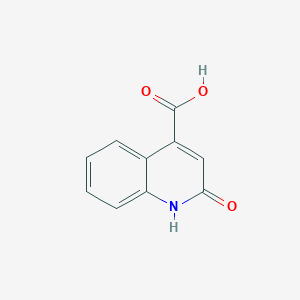

2-Hydroxyquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSHNFBQNVGXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166250 | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-89-8, 84906-81-0 | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15733-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-oxoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q2K479UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxyquinoline-4-carboxylic acid CAS number 15733-89-8

An In-Depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic Acid (CAS: 15733-89-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 15733-89-8), a heterocyclic aromatic compound with significant potential in medicinal chemistry and pharmaceutical research. This document collates its chemical properties, spectroscopic data, known biological activities, and detailed experimental protocols for its synthesis and evaluation.

Core Data Presentation

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| CAS Number | 15733-89-8[1] |

| Molecular Formula | C₁₀H₇NO₃[1] |

| Molecular Weight | 189.17 g/mol [1] |

| IUPAC Name | 2-oxo-1H-quinoline-4-carboxylic acid[2] |

| Synonyms | 2-Hydroxycinchoninic acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 4-Carboxycarbostyril, Cinchocaine Impurity B[2] |

| Appearance | Solid, Yellow to Dark Yellow powder/crystal |

| Melting Point | >300 °C[3] |

| Boiling Point | 403.6 °C (Predicted) |

| Solubility | Soluble in polar organic solvents like DMSO and Methanol (B129727) (slightly)[3] |

| PubChem CID | 85076[2] |

| MDL Number | MFCD00023942 |

Table 2: Spectroscopic Data

| Spectrum Type | Peak Information |

| ¹H NMR | Representative shifts in DMSO-d₆ (ppm): δ ~13.22 (s, 1H, NH), ~10-13 (br s, 1H, COOH), 7.22–8.70 (m, 5H, Ar-H).[1] |

| ¹³C NMR | Representative shifts in DMSO-d₆ (ppm): δ ~165–185 (C=O, carboxylic), 105.98–146.64 (Aromatic carbons).[1] |

| IR | Key absorption bands (cm⁻¹): 3450–3200 (O-H stretch), 2978, 2895 (N-H stretch), 1650 (C=O stretch, ketone).[4] |

| Mass Spec | Molecular Ion (M⁺): m/z 189.[2] |

Table 3: Biological Activity Profile

| Activity Type | Target/Assay | Result |

| Antibacterial | Streptococcus faecalis (now Enterococcus faecalis) | Potent activity reported; specific MIC not cited in reviewed literature.[1] |

| Antioxidant | DPPH Radical Scavenging | Activity reported; specific IC₅₀ not cited in reviewed literature.[5][6] |

| Enzyme Inhibition | DNA Topoisomerase, Histone Deacetylases (HDACs) | Identified as an activity for its structural class and derivatives.[1] |

| Receptor Activity (Analog) | NMDA Receptor (Glycine Site) | The closely related analog, Kynurenic Acid, is a known antagonist.[1] |

Signaling Pathways and Mechanistic Diagrams

To visualize the biological context and experimental procedures related to this compound, the following diagrams are provided.

Caption: Metabolic Kynurenine Pathway showing the synthesis of neuroactive Kynurenic Acid.

Caption: Proposed mechanism of NMDA receptor antagonism by Kynurenic Acid analogs.

Caption: Workflow for the Agar Well Diffusion antibacterial susceptibility test.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Oxidation of 2-Hydroxy-4-chloromethylquinoline

This protocol is adapted from a patented method for the preparation of 2-hydroxyquinoline-4-carboxylic acids.

Materials:

-

2-Hydroxy-4-chloromethylquinoline (starting material)

-

Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1:1 aqueous solution

-

Glacial Acetic Acid or Ethanol (for recrystallization)

-

Four-necked flask, stirrer, heating mantle, filtration apparatus

Procedure:

-

Preparation of Alkaline Solution: In a 2-liter four-necked flask, dissolve 24 g of NaOH in 150 mL of water. Heat the solution to 50°C with stirring.

-

Oxidation Reaction: Simultaneously and slowly add 100 mL of 30% hydrogen peroxide and 19.7 g (0.1 mol) of 2-hydroxy-4-chloromethylquinoline to the heated alkaline solution over a period of approximately 20 minutes. Maintain the reaction temperature at 50°C throughout the addition.

-

Reaction Completion: Continue stirring the mixture at 50°C for 8 hours to ensure the reaction goes to completion. The product, the sodium salt of this compound, will be in the aqueous solution.

-

Filtration: After the reaction period, filter the hot aqueous solution to remove any insoluble impurities.

-

Acidification and Precipitation: Cool the filtrate and acidify it by adding a 1:1 solution of hydrochloric acid until the pH reaches approximately 2. This will precipitate the free this compound.

-

Isolation: Cool the acidified mixture to 10°C to maximize precipitation. Collect the solid product by filtration.

-

Drying and Purification: Dry the collected solid in a vacuum oven at 150°C. For further purification, recrystallize the product from glacial acetic acid or ethanol. The expected yield is approximately 80% with a melting point of 335-340°C.

Biological Assay Protocol: Agar Well Diffusion for Antibacterial Activity

This is a standardized method for assessing the antibacterial properties of a test compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture (e.g., Enterococcus faecalis)

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Test compound solution (this compound) in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin solution)

-

Negative control (solvent, e.g., DMSO)

-

Sterile cotton swabs, sterile cork borer (6-8 mm), micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh bacterial culture, pick several colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

-

Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to punch uniform wells into the agar.

-

Sample Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Into separate wells on the same plate, add the positive control and negative control solutions.

-

Incubation: Let the plates stand for 1 hour to allow for prediffusion of the compounds. Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The absence of a zone around the negative control validates the test. The size of the zone around the test compound indicates its antibacterial activity.

Biological Assay Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common spectrophotometric method for determining antioxidant capacity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound) stock solution in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol (e.g., 10, 25, 50, 100 µg/mL).

-

Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of methanol to a "blank" well.

-

Initiate Reaction: Add 100 µL of the DPPH working solution to all wells. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

-

IC₅₀ Determination: Plot the % inhibition against the sample concentration. The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH free radicals and is determined from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

References

- 1. This compound | 84906-81-0 | Benchchem [benchchem.com]

- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Extracts and Constituents of Rubus chingii with 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi) [frontiersin.org]

- 6. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR2 [m.chemicalbook.com]

An In-depth Technical Guide to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential therapeutic applications of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.

Core Properties

2-oxo-1,2-dihydroquinoline-4-carboxylic acid, also known as 2-hydroxyquinoline-4-carboxylic acid, is a quinoline (B57606) derivative with the chemical formula C₁₀H₇NO₃. It exists in tautomeric equilibrium between the keto and enol forms, with the keto form being predominant in the solid state. This compound and its derivatives are of significant interest due to their biological activities, particularly in the context of overcoming multidrug resistance in cancer.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | PubChem |

| Synonyms | This compound, 2-Hydroxycinchoninic acid | PubChem[1] |

| CAS Number | 15733-89-8 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₇NO₃ | PubChem[1] |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not explicitly available for anhydrous form. A related compound, 2-hydroxy-8-chloroquinoline-4-carboxylic acid, has a melting point between 330°C and 332°C. | |

| Solubility | Data not quantitatively available. General solubility information for carboxylic acids suggests solubility in organic solvents like DMSO and ethanol.[2] | |

| pKa | Data not experimentally determined in the searched literature. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The following table summarizes the available spectroscopic information.

| Spectrum Type | Description | Source |

| ¹H NMR | Spectra are typically recorded in DMSO-d₆. | ResearchGate[3] |

| ¹³C NMR | Spectra are typically recorded in DMSO-d₆. | ResearchGate[3] |

| Infrared (IR) | The IR spectrum of a derivative shows a broad N–H stretching vibration from 3000 to 3200 cm⁻¹, and C=O stretching vibrations for the ester and lactam at 1732 and 1659 cm⁻¹, respectively.[4] | MDPI[4] |

| Mass Spectrometry | Mass spectral data is available. | PubChem[1] |

Synthesis and Characterization

Synthesis Protocol

A common and efficient method for the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate involves the reaction of isatin (B1672199) with malonic acid.

Materials:

-

Isatin

-

Malonic acid

-

Acetic acid

-

Sodium acetate (B1210297)

Procedure:

-

Dissolve isatin (13.6 mmol) and malonic acid (13.6 mmol) in 30 ml of acetic acid.

-

Add sodium acetate (1.36 mmol) to the solution.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, add 100 ml of an ice-water mixture.

-

Collect the resulting precipitate.

-

Recrystallize the precipitate from water to obtain colorless crystals of the title hydrate (B1144303) with a reported yield of 90%.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in a high-purity deuterated solvent such as DMSO-d₆.[5] Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[5]

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment. A typical spectral width is 12-16 ppm, centered around 7 ppm for aromatic compounds.[5] The number of scans can be adjusted based on the sample concentration.[5]

-

¹³C NMR Acquisition: Employ a standard proton-decoupled single-pulse experiment. The spectral width is generally set from 0-200 ppm.[5] A higher number of scans (128 or more) is typically required compared to ¹H NMR.[5]

-

Data Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier Transform.[5] Phase correction and baseline correction are then applied. For ¹H NMR, integration of the signals provides the relative number of protons.[5]

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: IR spectra are typically recorded at ambient temperature.

-

Data Analysis: The resulting spectrum provides information on the functional groups present in the molecule. Key vibrational bands for this compound include those for the N-H bond, the C=O groups of the lactam and carboxylic acid, and the aromatic C-H and C=C bonds.

Biological Activity and Mechanism of Action

Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have shown significant potential as modulators of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[6] P-gp is a key player in multidrug resistance (MDR) in cancer cells, as it actively effluxes a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy.

P-glycoprotein Inhibition

The primary mechanism of action for these compounds in the context of cancer therapy is the inhibition of the P-gp efflux pump.[7][8] By blocking P-gp, these molecules can restore the sensitivity of resistant cancer cells to conventional chemotherapy agents.[6] The inhibition can occur through several mechanisms, including competitive or non-competitive binding to the drug-binding site on P-gp, or by interfering with the ATP hydrolysis that powers the pump.[7][8]

Anticancer Potential

The ability of these compounds to inhibit P-gp makes them promising candidates for use in combination with existing anticancer drugs to overcome MDR.[9] Studies have shown that derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid can have cytotoxic activity on their own and can sensitize multidrug-resistant cancer cells to other chemotherapeutics.[6] Molecular docking studies have further elucidated the binding interactions between these quinoline derivatives and the P-glycoprotein transporter.[9]

Conclusion

2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a versatile scaffold with significant potential in the development of new therapeutic agents. Its synthesis is straightforward, and its derivatives have demonstrated promising activity as P-glycoprotein inhibitors. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of this class of compounds for clinical applications in oncology and other fields where P-gp-mediated transport is a limiting factor.

References

- 1. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxycinchoninic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxycinchoninic acid, a naturally occurring compound found in Papaver somniferum.[1] This document details its fundamental chemical properties, provides in-depth experimental protocols for its synthesis and analysis, and presents a logical workflow for its scientific investigation.

Core Chemical Properties

2-Hydroxycinchoninic acid, also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a quinolinemonocarboxylic acid.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [2][3][4][5] |

| Molecular Weight | 189.17 g/mol | [2][3] |

| Exact Mass | 189.042593085 Da | [3] |

| Topological Polar Surface Area | 66.4 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Hydroxycinchoninic acid are crucial for its application in research and development. The following sections provide established protocols.

Synthesis of 2-Hydroxycinchoninic Acid

A common method for the synthesis of 2-Hydroxycinchoninic acid involves the rearrangement of N-acetylisatin in an alkaline solution. Other reported methods include the reaction of isatin (B1672199) with malonic acid in glacial acetic acid.

Protocol: Synthesis from N-Acetylisatin

This protocol is adapted from a procedure reported in Organic Syntheses.

-

Preparation of N-Acetylisatin:

-

In a 3-liter three-necked flask equipped with a mercury-sealed stirrer and reflux condenser, combine 600 g (4.1 moles) of isatin and 1390 ml (14.7 moles) of acetic anhydride.

-

Reflux the mixture for 4 hours with constant stirring.

-

Allow the solution to cool slowly to room temperature with stirring, and then further cool to approximately 10°C.

-

Collect the resulting slurry of crystals on a 12-inch Büchner funnel.

-

-

Synthesis of 2-Hydroxycinchoninic Acid:

-

Prepare a solution of 160 g (about 3.8 moles) of sodium hydroxide (B78521) in 9.6 liters of water in a 12-liter flask.

-

Add 310 g (1.64 moles) of crude N-acetylisatin to the sodium hydroxide solution.

-

Stir the mixture mechanically and heat to a gentle boil for 1 hour.

-

Remove the heat and cautiously add 50 g of decolorizing carbon. Stir the suspension for 30 minutes.

-

Filter the suspension immediately through a 12-inch Büchner funnel and wash the solid with 2 liters of water.

-

Acidify the filtrate to be distinctly acidic to Congo red and allow it to stand for a few hours to precipitate the product.

-

Collect the solid acid and dry it at 90°C for 2 days. The expected yield of anhydrous 2-Hydroxycinchoninic acid is 200-205 g.

-

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of 2-Hydroxycinchoninic acid.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of 2-Hydroxycinchoninic acid.

-

Column: A Newcrom R1 reverse-phase column is recommended.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid can be used. For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.

-

Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR spectral data is available and can be used for structural elucidation. In a Deuterium oxide/NaOD solvent, the carboxyl carbon typically appears in the range of 160-185 ppm.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry data is available and can be used to confirm the molecular weight of 2-Hydroxycinchoninic acid.

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of 2-Hydroxycinchoninic acid.

Caption: Experimental workflow for 2-Hydroxycinchoninic acid.

References

- 1. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physical Properties of 4-Carboxycarbostyril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Carboxycarbostyril, also known as 2-hydroxyquinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science, offering detailed data and experimental context.

Chemical Identity and Structure

4-Carboxycarbostyril is a heterocyclic aromatic compound featuring a quinoline (B57606) core. It possesses a hydroxyl group at the 2-position and a carboxylic acid moiety at the 4-position, leading to its systematic IUPAC name: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The presence of these functional groups imparts unique chemical reactivity and significant biological activity to the molecule. The compound exists in tautomeric equilibrium between the lactam (carbostyril) and lactim (hydroxypyridine) forms, with the lactam form generally being more stable.

| Identifier | Value |

| Common Name | 4-Carboxycarbostyril |

| Synonyms | This compound, 2-Hydroxycinchoninic acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

| CAS Number | 15733-89-8 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 2-oxo-1H-quinoline-4-carboxylic acid |

| InChI | InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) |

| InChIKey | MFSHNFBQNVGXJX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O |

Physicochemical Properties

A summary of the key physicochemical properties of 4-Carboxycarbostyril is presented below. The high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding.

| Property | Value | Reference |

| Melting Point | >300 °C | |

| Boiling Point (Predicted) | 403.6 °C | |

| Flash Point (Predicted) | 197.9 °C | |

| Appearance | Solid |

Solubility

4-Carboxycarbostyril is soluble in polar organic solvents. Specific quantitative solubility data is limited, but it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-Carboxycarbostyril.

UV-Vis Spectroscopy

The UV-Vis spectrum of 4-Carboxycarbostyril in a solvent like chloroform (B151607) typically displays absorption peaks in the 250–300 nm range, which are attributed to π→π* transitions within the quinoline aromatic system. The exact position and intensity of these absorption bands can be influenced by the solvent's polarity.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Carboxycarbostyril is characterized by key absorptions corresponding to its functional groups. The spectrum available on PubChem shows characteristic peaks for the hydroxyl and carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry data for 4-Carboxycarbostyril is available, confirming its molecular weight.

Crystallography

The crystal structure of 4-Carboxycarbostyril has been determined and is available in the Crystallography Open Database (COD) under the entry number 1543531. This data provides detailed insights into the solid-state packing and intermolecular interactions of the molecule.

Experimental Protocols

Synthesis of 4-Carboxycarbostyril

A common and versatile method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction. A variation of this reaction, known as the Halberkann variant, is specifically used for the synthesis of 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.

A representative protocol for a Pfitzinger-type synthesis is as follows:

Materials and Reagents:

-

A carbonyl compound with an α-methylene group (e.g., pyruvate)

-

Potassium Hydroxide (KOH)

-

Ethanol (B145695) (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

Procedure:

-

Preparation of Base Solution: In a round-bottom flask, dissolve KOH in ethanol to prepare a 33% (w/v) solution.

-

Isatin Ring Opening: Add isatin to the stirred KOH solution. Stirring at room temperature for 30-45 minutes should result in the opening of the isatin ring to form the potassium salt of isatic acid.

-

Addition of Carbonyl Compound: Add the carbonyl compound dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound. The aqueous layer is then cooled in an ice bath and acidified with HCl to precipitate the product

An In-depth Technical Guide to the Solubility of 2-Hydroxyquinoline-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxyquinoline-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to its unique structural features, including a quinoline (B57606) core with both a hydroxyl and a carboxylic acid group, its solubility behavior is critical for its application in drug development, chemical synthesis, and biological assays.[1] This document outlines its solubility profile, experimental protocols for its determination, and its potential biological mechanisms of action.

Core Concepts in Solubility

The solubility of an organic compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both hydrogen bond donor (hydroxyl and carboxylic acid protons) and acceptor (carbonyl oxygen, hydroxyl oxygen, and quinoline nitrogen) sites, which suggests its potential for solubility in polar solvents.[2] The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Solubility Profile of this compound

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility | Quantitative Data (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High | Data Not Available |

| Methanol | CH₃OH | Polar Protic | Moderate to High | Data Not Available |

| Ethanol | C₂H₅OH | Polar Protic | Moderate | Data Not Available |

| Acetone | (CH₃)₂CO | Polar Aprotic | Low to Moderate | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Low | Data Not Available |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Data Not Available |

Note: The expected solubility is a prediction based on the chemical structure of this compound and general principles of solubility. Experimental verification is necessary to determine precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.

Potential Mechanisms of Action of this compound

Based on its reported biological activities, this diagram illustrates the potential molecular targets and pathways affected by this compound.[3]

Caption: Potential molecular interactions and resulting cellular effects of this compound.

References

An In-depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic acid

IUPAC Name: 2-oxo-1H-quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral characteristics, and biological activities.

Chemical and Physical Properties

This compound, which exists in tautomeric equilibrium with its 2-oxo form, is a stable solid at room temperature.[1] Its high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding.[1] It is sparingly soluble in water but shows good solubility in polar organic solvents.[1]

| Property | Value | Reference |

| IUPAC Name | 2-oxo-1H-quinoline-4-carboxylic acid | [2] |

| Synonyms | 2-Hydroxycinchoninic acid, 4-Carboxycarbostyril, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | [2] |

| CAS Number | 15733-89-8 | [2] |

| Molecular Formula | C₁₀H₇NO₃ | [3][4] |

| Molecular Weight | 189.17 g/mol | [3][4] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | >300 °C | [3] |

| Boiling Point | 403.6 °C (Predicted) | [4] |

| Flash Point | 197.9 °C (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents | [1] |

| Crystal System | Monoclinic | |

| Space Group | P2/n |

Spectral Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of a related derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, in DMSO-d₆ shows characteristic signals for the quinoline (B57606) ring protons.[5] The protons at positions 3 and 4 of the 2(1H)-pyridone ring appear as doublets, while the protons of the fused benzene (B151609) ring exhibit doublet of doublets splitting patterns.[5] The ¹³C NMR spectrum of this derivative confirms the presence of carbonyl carbons, quaternary aromatic carbons, and aromatic methines.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, displays characteristic absorption bands.[5] A broad peak around 3144 cm⁻¹ is attributed to N-H and O-H stretching vibrations.[5] The carbonyl (C=O) stretching vibration is observed around 1632 cm⁻¹, and C=C stretching of the aromatic ring appears at approximately 1597 cm⁻¹.[5]

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[6] For quinoline derivatives, a characteristic fragmentation involves the loss of HCN from the quinoline ring.[7]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported, including the Pfitzinger, Doebner, and Conrad-Limbach reactions. A well-documented method involves the oxidation of a 2-hydroxy-4-halogenomethylquinoline precursor.

Biological Activity and Mechanism of Action

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Antibacterial Activity

This compound has shown potent antibacterial activity against Streptococcus faecalis.[4] Derivatives of the quinoline-4-carboxylic acid scaffold have been extensively investigated as antibacterial agents.[8]

Anticancer and Antiproliferative Activity

Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been studied as P-glycoprotein inhibitors to combat multidrug resistance in cancer.[9][10] Furthermore, some derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[8] The parent compound has been noted for its growth inhibition capacity against the MCF7 mammary cancer cell line.

Anti-inflammatory Activity

Quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory properties, with some studies suggesting a potential link to the inhibition of the NF-κB signaling pathway.

Other Activities

The compound is also known to be an inhibitor of bacterial efflux pumps and DNA topoisomerase.[1] Its ability to chelate metal ions is also a key feature of its biological activity.[11]

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is adapted from a patented method for the synthesis of 2-hydroxyquinoline-4-carboxylic acids.

Materials:

-

2-hydroxy-4-halogenomethylquinoline

-

Hydrogen peroxide

-

Alkali metal hydroxide (B78521) (e.g., NaOH)

-

Strong non-oxidizing acid (e.g., HCl)

Procedure:

-

React the 2-hydroxy-4-halogenomethylquinoline with an aqueous alkaline solution of hydrogen peroxide. The reaction is typically carried out at a temperature between 35°C and 70°C.

-

The molar ratio of the starting material to hydrogen peroxide should be between 1:10 and 1:20, and the ratio of starting material to alkali hydroxide should be between 1:6 and 1:15.

-

The reaction is typically complete within 4 to 8 hours.

-

After the reaction is complete, acidify the mixture with a strong non-oxidizing acid to a pH of 1 to 4.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Antimicrobial Susceptibility Test (Broth Microdilution)

Materials:

-

Test compound

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial dilutions of the test compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 84906-81-0 [sigmaaldrich.com]

- 4. This compound | 15733-89-8 | FH44004 [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chempap.org [chempap.org]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic Acid

This guide provides comprehensive technical information on 2-Hydroxyquinoline-4-carboxylic acid, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document outlines its chemical identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis.

Synonyms: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, Kynurenic acid analog

Chemical Identifiers

For unambiguous identification and use in cheminformatics, the following SMILES and InChIKey are provided for this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its application in experimental settings and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [1][2][5] |

| Molecular Weight | 189.17 g/mol | [1][2][5] |

| Melting Point | >300 °C | [4][5] |

| Boiling Point | 403.6 °C | [1][6] |

| Flash Point | 197.9 °C | [1] |

| Appearance | Orange crystalline powder | [6] |

| CAS Number | 15733-89-8 | [1][2][6] |

Experimental Protocol: Synthesis

A common method for the synthesis of 2-hydroxyquinoline-4-carboxylic acids involves the oxidation of the corresponding 2-hydroxy-4-halogenomethylquinoline.[7][8] The following protocol is based on this process.

Materials:

-

2-hydroxy-4-chloromethylquinoline

-

Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Glacial acetic acid or ethanol (B145695) for recrystallization

Procedure:

-

A solution of 24 g of NaOH in 150 ml of water is prepared in a 2-liter, four-orificed flask and heated to 50°C.[8]

-

Simultaneously, 125 ml of 30% hydrogen peroxide and 9.7 g of 2-hydroxy-4-chloromethylquinoline are added to the flask over a period of 20 minutes. The temperature of the reaction mixture is maintained at 50°C for 8 hours.[8]

-

After the 8-hour reaction period, the aqueous solution is filtered.[8]

-

The filtrate is then acidified with 200 ml of aqueous hydrochloric acid (in a 1:1 ratio) to a pH of approximately 2.[7][8]

-

The acidified mixture is cooled to 10°C to facilitate the precipitation of the product.[8]

-

The precipitate, this compound, is recovered by filtration.[8]

-

The collected product is dried in a vacuum (20 mm Hg) at 150°C.[8]

-

For further purification, the dried product can be recrystallized from glacial acetic acid or ethanol.[8] This process yields approximately 7.6 g (around 80% of the theoretical yield) of this compound.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds.[5][9] It is a key building block for quinoline-based drugs and has applications in medicinal chemistry, materials science, and catalysis research.[5] Its structural features, including a quinoline (B57606) core with both hydroxyl and carboxylic acid groups, allow for diverse chemical transformations.[5][9] The compound has been investigated for its potential as an antibacterial agent, particularly against multidrug-resistant bacteria, and for its fluorescence properties which can be utilized in biological labeling and sensing applications.[1]

References

- 1. This compound | 15733-89-8 | FH44004 [biosynth.com]

- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-quinoline-4-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound [stenutz.eu]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. echemi.com [echemi.com]

- 7. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 8. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 9. This compound [anshulchemicals.com]

The Natural Occurrence and Biological Significance of 2-Hydroxyquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-4-carboxylic acid, more commonly known as Kynurenic Acid (KYNA), is a naturally occurring metabolite of the essential amino acid L-tryptophan. Far from being an inert metabolic byproduct, KYNA has emerged as a significant endogenous modulator of crucial physiological and pathological processes. In mammals, it is a neuroactive compound with a dual role, offering neuroprotection against excitotoxicity while also being implicated in the pathophysiology of certain neurological and psychiatric disorders.[1][2][3][4] Its presence extends beyond the animal kingdom, having been identified in various plant species and insects. This technical guide provides an in-depth overview of the natural occurrence of KYNA, detailing its concentrations in various biological matrices. Furthermore, it outlines the experimental protocols for its extraction and quantification and illustrates its key signaling pathways, providing a comprehensive resource for researchers in neuroscience, immunology, and drug development.

Natural Occurrence and Quantitative Data

This compound is a product of the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[5] Its distribution has been documented across different biological kingdoms, with varying concentrations depending on the species and tissue type.

Mammalian Tissues

In mammals, KYNA is present in the central nervous system and various peripheral tissues and body fluids.[5][6] The brain, in particular, has been a focus of research due to KYNA's neuroactive properties. Quantitative data from several mammalian species are summarized below.

Table 1: Concentration of Kynurenic Acid in Mammalian Brain Tissue

| Species | Brain Region | Concentration (pmol/g wet weight) | Reference |

| Mouse | Whole Brain | 5.8 ± 0.9 | [7] |

| Rat | Whole Brain | 17.8 ± 2.0 | [7] |

| Guinea Pig | Whole Brain | 16.2 ± 1.5 | [7] |

| Rabbit | Whole Brain | 26.8 ± 2.9 | [7] |

| Human | Cortex | 150 ± 30 | [7] |

| Human | Caudate Nucleus | 1.58 ± 0.43 (pmol/mg tissue) | [8] |

| Human | Thalamus | Lower than Caudate Nucleus | [8] |

| Human | Globus Pallidus | Lower than Caudate Nucleus | [8] |

| Human | Hippocampus | Lower than Caudate Nucleus | [8] |

| Human | Parietal Cortex | Lower than Caudate Nucleus | [8] |

| Human | Frontal Cortex | Lower than Caudate Nucleus | [8] |

Plant Kingdom

The presence of KYNA is not limited to animals; it has also been identified and quantified in a variety of plants, including medicinal herbs and food crops.

Table 2: Concentration of Kynurenic Acid in Various Plant Species

| Plant Species | Part of Plant | Concentration (µg/g wet weight) | Reference |

| Dandelion (Taraxacum officinale) | Leaves | 0.49 | [9] |

| Common Nettle (Urtica dioica) | Leaves, Flowers, Roots | Detected | [9] |

| Greater Celandine (Chelidonium majus) | Leaves, Flowers, Roots | Detected | [9] |

| Flax (Linum usitatissimum) | Seeds (Cultivar 'Jan') | 0.43 | [10] |

| Flax (Linum usitatissimum) | Seeds (Various Cultivars) | 0.07 - 0.43 | [10] |

| Potato | Tubers | 0.04 - 0.41 | [11] |

| Cauliflower | 0.04 - 0.41 | [11] | |

| Broccoli | 0.04 - 0.41 | [11] |

Insects

KYNA is also a component of the tryptophan metabolism pathway in insects, where it is involved in processes such as eye pigmentation and behavior.[12] In some insects, like mosquitoes, the kynurenine pathway has unique features, leading to the production of other metabolites like xanthurenic acid.[13][14] While its presence is known, extensive quantitative data across a wide range of insect species is less readily available in the literature. In Drosophila melanogaster, alterations in KYNA levels have been shown to affect development and aging.[15]

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. The following sections detail common methodologies for its extraction and analysis.

Extraction of Kynurenic Acid from Brain Tissue

This protocol is adapted from methods for the acid-extraction of metabolites from brain tissue.

Materials:

-

Brain tissue sample

-

Liquid nitrogen

-

Acid-extraction buffer (e.g., perchloric acid)

-

Incubation/neutralization buffer

-

Homogenizer

-

Centrifuge

Procedure:

-

Dissect the brain structure of interest, weigh the tissue fragment, and rapidly freeze it in liquid nitrogen. For long-term storage, transfer the frozen tissue to -80°C.[16]

-

Re-suspend the frozen brain tissue in an appropriate volume of cold acid-extraction buffer (e.g., 10 volumes of buffer to 1 weight of tissue).

-

Homogenize the sample on ice until the tissue is completely disrupted.

-

Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17]

-

Carefully collect the supernatant, which contains the extracted KYNA.

-

The pH of the supernatant may need to be neutralized with an appropriate buffer before analysis, depending on the requirements of the analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of KYNA.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column is commonly used.[17][18]

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol.[17][19] The pH of the mobile phase is a critical parameter for achieving good separation.

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.[17]

-

Detection:

-

UV Detection: KYNA can be detected by UV absorbance, with an optimal wavelength around 330 nm.[19]

-

Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed. This may involve post-column derivatization or taking advantage of the native fluorescence of KYNA under specific conditions.[20]

-

Example HPLC Method:

-

Column: ReproSil-Pur C18 (4 x 100 mm)

-

Mobile Phase: 50 mM sodium acetate and 5% acetonitrile (pH adjusted to 6.2 with glacial acetic acid).

-

Flow Rate: 0.5 ml/min.

-

Post-column Reagent: 500 mM zinc acetate delivered at 0.1 ml/min to enhance fluorescence.

-

Detection: Fluorescence detection.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of KYNA, especially in complex biological matrices.

Instrumentation and Conditions:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for quantitative analysis.[18][21]

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly employed.[22]

-

Column: A reversed-phase C18 column is a suitable choice.[18]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid, ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile) is often used.[21]

-

Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated kynurenic acid (e.g., KYNA-d5), is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation.[23]

Sample Preparation for LC-MS/MS:

-

To a known volume of the biological sample (e.g., serum, brain extract), add the internal standard.

-

Precipitate proteins using a suitable solvent like acetonitrile or by acid treatment (e.g., with perchloric or trichloroacetic acid).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase before injection into the LC-MS/MS system.

Signaling Pathways and Biological Relationships

This compound exerts its biological effects through interaction with several key receptor systems. The following diagrams illustrate these interactions.

Kynurenic Acid as a Ligand for GPR35 and the Aryl Hydrocarbon Receptor (AhR)

KYNA has been identified as an endogenous ligand for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), linking tryptophan metabolism to immune and inflammatory responses.[24][25][26]

Caption: Kynurenic acid signaling through GPR35 and AhR.

Kynurenic Acid as an Antagonist of the NMDA Receptor

In the central nervous system, one of the most well-characterized roles of KYNA is its antagonism of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor.[1][3]

Caption: Mechanism of NMDA receptor antagonism by kynurenic acid.

General Experimental Workflow for KYNA Analysis

The following diagram provides a logical overview of the steps involved in the analysis of KYNA from biological samples.

Caption: General workflow for the analysis of kynurenic acid.

Conclusion

This compound, or Kynurenic Acid, is a pleiotropic molecule with a widespread natural occurrence and significant biological activities. Its role as a modulator of the glutamatergic system and as a ligand for key immune receptors underscores its importance in health and disease. The methodologies outlined in this guide provide a robust framework for the accurate quantification of KYNA, which is essential for furthering our understanding of its complex biology. For researchers in drug development, the kynurenine pathway and KYNA itself represent promising targets for therapeutic intervention in a range of neurological and inflammatory conditions. Continued research into the natural sources and biological functions of this intriguing molecule is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]

- 6. The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presence of kynurenic acid in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution, synthesis, and absorption of kynurenic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Kynurenines in the regulation of behavior in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The tryptophan oxidation pathway in mosquitoes with emphasis on xanthurenic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. biosensis.com [biosensis.com]

- 17. Reducing brain kynurenic acid synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]

- 20. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. tandfonline.com [tandfonline.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Core Structural Differences Between Kynurenic Acid and 2-Hydroxyquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the structural and physicochemical properties of two isomeric quinoline (B57606) derivatives: Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) and 2-hydroxyquinoline-4-carboxylic acid. A thorough understanding of their distinct characteristics is crucial for researchers in medicinal chemistry, neurobiology, and drug development.

Structural Isomerism: A Tale of Two Quinolines

Kynurenic acid and this compound share the same molecular formula (C₁₀H₇NO₃) and molecular weight (189.17 g/mol ). However, they are structural isomers, differing in the substitution pattern of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the quinoline ring.

-

Kynurenic Acid: The hydroxyl group is at position 4, and the carboxylic acid group is at position 2.

-

This compound: The hydroxyl group is at position 2, and the carboxylic acid group is at position 4.

This seemingly minor positional difference leads to significant variations in their chemical reactivity, biological activity, and overall physicochemical profiles.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of both compounds. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.

| Property | Kynurenic Acid | This compound |

| IUPAC Name | 4-Hydroxyquinoline-2-carboxylic acid | This compound |

| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol [1] | 189.17 g/mol [2] |

| Melting Point | 282.5 °C[3] | >300 °C |

| pKa (acidic) | ~2.4 (experimental)[4], 3.17 (predicted)[5] | 2.76 (predicted) |

| logP | 1.3 (predicted)[1] | 0.6 (predicted)[2] |

| Water Solubility | Soluble in hot water and 0.1 N NaOH[6] | Data not readily available |

Biological Significance and Applications

The isomeric difference profoundly impacts the biological roles of these molecules.

Kynurenic Acid is a well-characterized endogenous metabolite of tryptophan, produced via the kynurenine (B1673888) pathway.[7] It is a potent antagonist of ionotropic glutamate (B1630785) receptors (NMDA, AMPA, and kainate) and the α7 nicotinic acetylcholine (B1216132) receptor.[3] Due to its neuroprotective and anticonvulsant properties, it is extensively studied in the context of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[8]

This compound , on the other hand, is not a known endogenous metabolite. It is primarily recognized as a synthetic intermediate in the preparation of various pharmaceuticals and other biologically active molecules.[9] It serves as a versatile building block in medicinal chemistry.

Signaling Pathway and Synthetic Workflow

Kynurenic Acid: The Kynurenine Pathway

Kynurenic acid is synthesized in the body from the amino acid tryptophan through a series of enzymatic reactions known as the kynurenine pathway.

This compound: A Synthetic Workflow

A common synthetic route to this compound involves the oxidation of a 2-hydroxy-4-halomethylquinoline precursor.

Experimental Protocols

Synthesis Methodologies

A common laboratory-scale synthesis of kynurenic acid derivatives is the Conrad-Limpach reaction. A modified, one-pot, catalyst-free method has been reported:

-

Reaction Setup: Aniline (B41778) or a substituted aniline is reacted with diethyl acetylenedicarboxylate (B1228247) in a solvent such as N,N-dimethylformamide (DMF).

-

Heating: The reaction mixture is heated.

-

Hydrolysis and Condensation: The resulting ethyl ester of kynurenic acid can be hydrolyzed to yield kynurenic acid or undergo condensation to form amide derivatives.

A patented method for the synthesis of this compound involves the following steps[10]:

-

Starting Material: 2-hydroxy-4-chloromethylquinoline.

-

Oxidation: The starting material is oxidized using an aqueous alkaline solution of hydrogen peroxide. The reaction is typically carried out at a temperature between 35°C and 70°C.

-

Formation of Salt: The reaction yields the alkali metal salt of this compound.

-

Acidification: The salt is then acidified with a non-oxidizing acid, such as hydrochloric acid, to a pH of 1-4.

-

Isolation: The final product, this compound, precipitates out of the solution and can be isolated by filtration.

Physicochemical Property Determination

-

Solution Preparation: Prepare a solution of the compound of a known concentration in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base (e.g., HCl or NaOH).

-

Measurement: Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

-

Solvent System: Use a biphasic system of n-octanol and water (or a suitable buffer). The two phases should be pre-saturated with each other.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add the second phase and shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: Separate the two phases carefully.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and measure their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.

-

Sample Analysis: Inject the sample of the unknown compound and measure its retention time.

-

Calculation: Calculate the retention factor for the unknown compound and use the calibration curve to determine its logP value.[11]

Conclusion

References

- 1. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Kynurenic acid (HMDB0000715) [hmdb.ca]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 15733-89-8 | FH44004 [biosynth.com]

- 9. This compound [anshulchemicals.com]

- 10. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

A Comprehensive Technical Guide to Quinoline Carboxylic Acids for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Physicochemical Properties, and Biological Activities of a Versatile Heterocyclic Scaffold.

Introduction

Quinoline (B57606) carboxylic acids represent a prominent class of heterocyclic compounds, characterized by a quinoline core functionalized with one or more carboxyl groups. The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, imparts a unique electronic and structural profile that makes it a "privileged scaffold" in medicinal chemistry. Derivatives of quinoline carboxylic acids are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This guide provides a detailed technical overview of the fundamental characteristics, synthesis, and biological significance of quinoline carboxylic acids, tailored for professionals in chemical and pharmaceutical research.

Core Structure and Physicochemical Characterization

The parent structure consists of a C₉H₇N bicyclic heteroaromatic ring with a COOH group. The position of the carboxylic acid group significantly influences the molecule's chemical and physical properties, such as acidity (pKa), lipophilicity (logP), and solubility, which in turn govern its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of Isomeric Quinoline Carboxylic Acids

The properties of the parent quinoline carboxylic acid isomers are crucial benchmarks for understanding the behavior of more complex derivatives.

| Property | Quinoline-2-carboxylic Acid | Quinoline-3-carboxylic Acid | Quinoline-4-carboxylic Acid | Quinoline-8-carboxylic Acid |

| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ | C₁₀H₇NO₂ | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol | 173.17 g/mol | 173.17 g/mol | 173.17 g/mol |

| pKa (Strongest Acidic) | ~3.6 (Predicted) | ~3.61 (Predicted)[1] | 1.03 - 3.61 (Predicted)[1][2] | 1.82[3][4] |

| logP (Predicted) | 2.17[5] | 1.7 | 1.63[1] | 1.00 |

| Water Solubility | Moderately Soluble (14 mg/mL)[6] | Low Solubility | Slightly Soluble | Insoluble[3][4][7] |

| Melting Point (°C) | 156-158 | 273-275 | 254-255[1] | 183-185[3][7] |

| CAS Number | 93-10-7 | 6480-68-8 | 486-74-8 | 86-59-9 |

Synthesis of Quinoline Carboxylic Acids

Several named reactions are classically employed for the synthesis of the quinoline carboxylic acid scaffold, with the Pfitzinger and Doebner reactions being among the most prominent for preparing quinoline-4-carboxylic acids.

The Pfitzinger Reaction

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a robust method for synthesizing substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[2][8][9]

This protocol details the synthesis from isatin and acetophenone (B1666503).[10]

-

Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide (B78521) by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol (B145695) with stirring. Caution: The dissolution is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt of the opened keto-acid.[10]

-

Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[10] Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol via rotary evaporation. Dissolve the residue in water.

-

Purification: Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[9]

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be recrystallized from ethanol or an ethanol/water mixture for further purification.[9]

The Doebner Reaction

The Doebner reaction is a three-component synthesis of quinoline-4-carboxylic acids involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[11][12]

Key Biological Activities and Mechanisms of Action

Quinoline carboxylic acids are renowned for their diverse pharmacological effects, which stem from their ability to interact with various biological targets. The following sections detail their primary mechanisms of action.

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV